molecular formula C12H11BrN2OS B8492990 2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide

2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide

Cat. No.: B8492990
M. Wt: 311.20 g/mol
InChI Key: IQTQSDXJUJUFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-thiazole-5-carboxylic acid benzylamide is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

N-benzyl-2-bromo-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H11BrN2OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16)

InChI Key

IQTQSDXJUJUFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of of 2-bromo-4-methylthiazole-5-carboxylic acid (9.00 g, 40.0 mmol) in anhydrous tetrahydrofuran (140 mL) was added N,N-diisopropylethylamine (20.76 mL, 121.0 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (10.87 g, 56.0 mmol). The reaction mixture was stirred at ambient temperature for 0.5 hours and 1-hydroxybenzotriazole (7.60 g, 56.0 mmol) and benzyl amine (6.00 g, 56.0 mmol) were added. The resulting mixture was stirred at ambient temperature for 18 hours, then concentrated to half volume in vacuo, diluted with dichloromethane (400 mL), and washed with water (400 mL) and brine (150 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with ethyl acetate/hexane (1/1) to afford the title compound as a colorless solid in 70% yield (8.89 g): mp 92-94° C. (ethyl acetate/hexanes); 1H NMR (300 MHz, CDCl3) δ 7.41-7.23 (m, 5H), 5.94 (br s, 1H), 4.57 (d, J=5.6 Hz, 2H), 2.64 (s, 3H); MS (ES+) m/z 311.0 (M+1), 313.1 (M+3).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20.76 mL
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

Following the procedure as described in Preparation 7, making variations as required to use benzylamine in place of pyridin-3-ylmethanamine to react with 2-bromo-4-methylthiazole-5-carboxylic acid, the title compound was obtained as a yellow solid in 60% yield: 1H NMR (300 MHz, CDCl3) δ 7.41-7.26 (m, 5H), 5.99 (br s, 1H), 4.56 (d, J=5.7 Hz, 2H), 2.63 (s, 3H); MS (ES+) m/z 311.2 (M+1), 313.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Part A. To a solution of 2-bromo-4-methyl-thiazole-5-carboxylic acid (10.0 g, 45.0 mmol, 1.0 equiv) and diisopropylethylamine (15.6 mL, 90.0 mmol, 2.0 equiv) in anhydrous dichloromethane (400 mL) was added benzotriazol-1-yloxytris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 22.0 g, 49.5 mmol, 1.1 equiv) and benzylamine (5.4 mL, 49.5 mmol, 1.1 equiv). The resulting mixture was stirred at ambient temperature for 12 hr. The reaction was diluted with dichloromethane, washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography [SiO2, ethyl acetate/hexanes, 10:90 to 35:65, v/v]. Further purification by stirring in pentane then filtration afforded 2-bromo-4-methyl-thiazole-5-carboxylic acid benzylamide (9.0 g, 64% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.84 (bs, 1H), 7.23-7.36 (m, 5H), 4.42 (d, J=8.0 Hz, 2H), 2.55 (s, 3H); MS (M+H)+=312.1, Rt=1.32 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.